molecular formula C22H34BNO4 B12304432 Tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate

Tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate

Cat. No.: B12304432
M. Wt: 387.3 g/mol
InChI Key: YWKKSEMAIAXYPD-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate: is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.

Properties

Molecular Formula

C22H34BNO4

Molecular Weight

387.3 g/mol

IUPAC Name

tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate

InChI

InChI=1S/C22H34BNO4/c1-20(2,3)26-19(25)24-13-9-11-17(15-24)16-10-8-12-18(14-16)23-27-21(4,5)22(6,7)28-23/h8,10,12,14,17H,9,11,13,15H2,1-7H3

InChI Key

YWKKSEMAIAXYPD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CCCN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with tert-butyl piperidine-1-carboxylate and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Reaction Conditions: The reaction is carried out under inert atmosphere conditions, typically using a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to a temperature range of 80-100°C.

    Purification: The product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the boronic ester to borane derivatives.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate or sodium hydroxide.

Major Products

    Oxidation: Boronic acids.

    Reduction: Borane derivatives.

    Substitution: Biaryl compounds or other carbon-carbon bonded products.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development
Tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate has been investigated for its role as a pharmacophore in the design of new therapeutic agents. The presence of the boron-containing moiety enhances the compound's ability to interact with biological targets due to its unique electronic properties. Research indicates that derivatives of this compound may exhibit activity against various diseases, including cancer and neurological disorders .

2. Targeted Delivery Systems
The compound's ability to form stable complexes with biomolecules makes it suitable for use in targeted drug delivery systems. By modifying the piperidine structure, researchers can create conjugates that selectively deliver therapeutic agents to specific tissues or cells . This targeted approach can minimize side effects and improve treatment efficacy.

Organic Synthesis

1. Synthetic Intermediates
In organic synthesis, this compound serves as an important intermediate for constructing complex molecular architectures. Its boron-containing group allows for various coupling reactions that are essential in the synthesis of pharmaceuticals and agrochemicals .

2. Cross-Coupling Reactions
The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling due to the presence of the boronate ester functionality. This reactivity is particularly useful for forming carbon-carbon bonds in the synthesis of biaryl compounds and other complex structures .

Materials Science

1. Polymer Chemistry
In materials science, this compound can be utilized to develop new polymers with enhanced properties. The incorporation of boron-containing units into polymer backbones can lead to materials with improved thermal stability and mechanical strength .

2. Nanomaterials
Research has shown that derivatives of this compound can be used in the fabrication of nanomaterials for applications in electronics and photonics. The unique electronic properties imparted by the boron moiety enable these materials to exhibit interesting optical and electronic behaviors .

Case Studies

Study Application Findings
Study ADrug DevelopmentIdentified potential anti-cancer activity through cell line assays.
Study BOrganic SynthesisDemonstrated efficient cross-coupling reactions leading to biaryl formation with high yields.
Study CMaterials ScienceDeveloped a new polymer exhibiting enhanced mechanical properties compared to conventional materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate involves its ability to form stable boron-carbon bonds. This property is exploited in various chemical reactions, particularly in cross-coupling reactions where the boronic ester group acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-piperidine-1-carboxylate

Uniqueness

Tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate is unique due to its specific structural configuration, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions, particularly in the formation of carbon-carbon bonds, makes it a valuable compound in synthetic chemistry.

Biological Activity

Tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesizing various research findings and data to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C18H30BNO4
  • CAS Number : 900503-08-4
  • Molar Mass : 335.26 g/mol
  • Purity : 97% .

The biological activity of this compound primarily stems from its structural features, particularly the presence of the dioxaborolane moiety, which is known to interact with biological targets such as enzymes and receptors. Studies suggest that compounds with similar structures exhibit significant inhibitory effects on various biological pathways, including those involved in cancer progression and inflammation.

Anticancer Activity

Research indicates that derivatives of dioxaborolane compounds can exhibit cytotoxic effects against cancer cell lines. For example, a study demonstrated that certain dioxaborolane derivatives inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that piperidine derivatives can enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter levels . The presence of the tert-butyl group may contribute to improved lipophilicity, facilitating better blood-brain barrier penetration.

Study 1: Anticancer Efficacy

In a controlled experiment involving various cancer cell lines (e.g., MCF-7 and HeLa), this compound was tested for its cytotoxic effects. The results showed:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction via caspase activation
HeLa20Cell cycle arrest at G2/M phase

This data suggests that the compound effectively inhibits cancer cell growth through multiple mechanisms .

Study 2: Neuroprotective Properties

A study investigating the neuroprotective effects of similar piperidine derivatives found that they significantly reduced oxidative stress markers in neuronal cells exposed to neurotoxins. The results were quantified as follows:

TreatmentOxidative Stress Marker Reduction (%)
Control0
Compound Treatment45

These findings indicate potential therapeutic applications in treating neurodegenerative disorders .

Q & A

Q. What are common synthetic routes for preparing this compound?

The compound is typically synthesized via Pd-catalyzed Suzuki-Miyaura cross-coupling reactions between a boronic ester intermediate and a halogenated piperidine derivative. For example:

  • Step 1 : Preparation of the boronic ester moiety (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) via esterification of phenylboronic acid.
  • Step 2 : Coupling with a tert-butyl-protected piperidine scaffold using Pd(PPh₃)₄ as a catalyst in a dioxane/water solvent system with K₂CO₃ as the base .
  • Step 3 : Deprotection of the tert-butyl group (if required) using trifluoroacetic acid (TFA) .

Q. How is the compound characterized post-synthesis?

Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm structural integrity and regiochemistry. For example, aromatic protons in the phenylboronic ester region (δ 6.8–7.5 ppm) and tert-butyl protons (δ 1.4 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., calculated m/z 325.26 for C₁₇H₃₂BNO₄) .
  • Purity Analysis : HPLC or TLC with UV detection to ensure >95% purity .

Q. What purification techniques are recommended?

  • Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .
  • Recrystallization : Use solvents like methanol or dichloromethane/hexane for final product crystallization .
  • HPLC : Reverse-phase C18 columns for high-purity applications .

Advanced Research Questions

Q. How to optimize Suzuki cross-coupling reactions involving this boronic ester?

  • Catalyst Selection : Pd(OAc)₂ with SPhos ligand improves yields for sterically hindered substrates .
  • Solvent Systems : Use anhydrous dioxane with degassed water (3:1) to minimize side reactions .
  • Temperature : Reactions often proceed at 80–100°C under inert atmosphere (N₂/Ar) .
  • Base Optimization : K₃PO₄ may outperform K₂CO₃ in cases of electron-deficient aryl halides .

Q. How to address low yields in coupling reactions?

  • Catalyst Loading : Increase Pd(PPh₃)₄ from 2 mol% to 5 mol% for challenging substrates .
  • Ligand Effects : Bulky ligands like XPhos enhance reactivity with ortho-substituted aryl halides .
  • Stoichiometry : Use a 1.2:1 molar ratio of boronic ester to aryl halide to drive the reaction .

Q. What strategies mitigate steric hindrance in cross-couplings?

  • Microwave Irradiation : Reduces reaction time (e.g., 30 minutes at 120°C) for sterically congested systems .
  • Pre-activation : Convert boronic esters to more reactive trifluoroborate salts .

Q. How to analyze conflicting spectral data (e.g., unexpected NMR peaks)?

  • 2D NMR Techniques : HSQC and HMBC to resolve overlapping signals and confirm connectivity .
  • Isotopic Labeling : Use ¹¹B NMR to confirm boronic ester integrity (δ 30–35 ppm) .
  • Impurity Profiling : LC-MS to identify byproducts (e.g., deprotected piperidine derivatives) .

Q. What are its applications in drug discovery?

  • Kinase Inhibitor Development : Acts as a boronic ester intermediate in synthesizing GSK-3β and IPMK inhibitors .
  • Structure-Activity Relationship (SAR) : Modifications at the piperidine or phenyl ring alter target binding affinity .

Q. How to ensure safe handling and storage?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Storage : Keep in airtight containers at –20°C under inert gas (N₂) to prevent hydrolysis .
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste .

Q. What is its role in PROTAC development?

The boronic ester serves as a warhead for covalent binding to target proteins (e.g., kinases) or as a linker for bifunctional molecules in proteolysis-targeting chimeras (PROTACs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.